1-甲基氮杂环戊烷-4-醇

描述

1-Methylazepan-4-ol is a compound that is structurally related to various benzazepine derivatives, which are of significant interest due to their neuroleptic activities and potential therapeutic applications. Although the provided papers do not directly discuss 1-Methylazepan-4-ol, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related benzazepine compounds, which can be informative for understanding 1-Methylazepan-4-ol.

Synthesis Analysis

The synthesis of benzazepine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b] benzazepine derivatives is described, highlighting the use of piperidines and the occurrence of atropisomerism in these compounds . Another paper discusses the synthesis of 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence, utilizing cyclopropane moieties as hydride acceptors . Additionally, a novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives is presented, which involves an aromatic diamine, Meldrum's acid, and an isocyanide . These methods provide a foundation for the synthesis of related compounds, such as 1-Methylazepan-4-ol.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is crucial for their binding to various receptors and their resulting biological activities. The receptor binding studies of the synthesized compounds in paper suggest that the molecular geometry of these compounds is an important factor in their interaction with receptors. The stereochemistry of novel 2-alkenyl-tetrahydro-1-benzazepines is also discussed, with a focus on the stereoselective synthesis leading to specific isomers . These insights into the molecular structure and stereochemistry are relevant for understanding the structure-activity relationship of 1-Methylazepan-4-ol.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzazepine derivatives often include cycloaddition reactions, as seen in the synthesis of new derivatives of 1,3-oxazepine . The intramolecular 1,3-dipolar cycloaddition used in the synthesis of 1,4-epoxy-1-benzazepines is another example of a chemical reaction that is stereoselective and contributes to the formation of specific isomers . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of 1-Methylazepan-4-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure and the substituents present on the benzazepine core. While the papers do not provide explicit data on the physical properties of these compounds, the synthesis methods and molecular structures suggest that these properties can be fine-tuned by altering the synthetic route or the substituents used. The receptor binding affinities of the synthesized compounds provide indirect information about their chemical properties, as these affinities are determined by the compounds' ability to interact with biological molecules .

科学研究应用

化学合成和动力学

1-甲基氮杂环戊烷-4-醇在各种化合物的复杂化学合成中发挥作用。例如,它参与苯并氮杂卓杂环化合物的合成,其中其动力学和反应机理被广泛研究以优化活性药物成分 (API) 的生产。此类研究对于提高制药工艺设计和工程的效率至关重要 (Grom 等,2016)。

杂环化合物合成

1-甲基氮杂环戊烷-4-醇参与各种杂环化合物的合成,例如 1,2,4-三嗪和苯并氮杂卓。这些化合物在制药和材料科学等不同领域有应用。该领域的研究重点是优化合成工艺和了解所得化合物的性质 (Glushkov 等,2021)。

环境化学和污染控制

与 1-甲基氮杂环戊烷-4-醇相关的化合物,如 1H-苯并-1,2,3-三唑及其衍生物,被用作各种工业应用中的缓蚀剂。该领域的研究重点是了解这些化合物对环境的影响、它们在水体中的存在以及从废水中去除它们的方法。这项研究对于制定减轻工业污染物对环境影响的策略至关重要 (Reemtsma 等,2010)。

药物研究和药物开发

1-甲基氮杂环戊烷-4-醇衍生物因其在制药中的潜在应用而受到研究。该领域的研究包括合成新化合物和评估其生物活性,例如抗真菌特性和受体拮抗作用。这些研究是开发新药和治疗剂的基础 (Lima-Neto 等,2012)。

安全和危害

The safety information for 1-Methylazepan-4-ol indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

属性

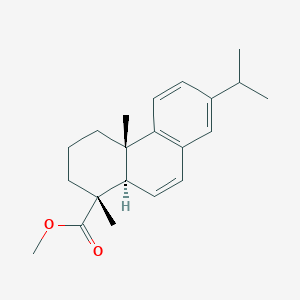

IUPAC Name |

1-methylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXOHWLGZMRLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

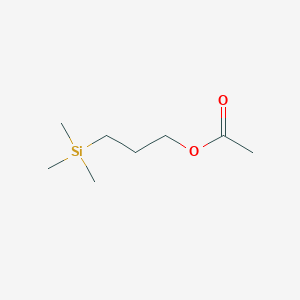

CN1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450335 | |

| Record name | 1-methylazepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylazepan-4-ol | |

CAS RN |

19065-49-7 | |

| Record name | 1-methylazepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)

![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)